Ethyl 1-hydroxy-4-oxocyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-hydroxy-4-oxocyclohexane-1-carboxylate is an organic compound belonging to the class of cyclohexanones. It is a derivative of cyclohexanecarboxylic acid and is characterized by the presence of an ethyl ester group, a hydroxyl group, and a ketone group on the cyclohexane ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1-hydroxy-4-oxocyclohexane-1-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of 4-oxocyclohexanecarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds through esterification, resulting in the formation of the ethyl ester derivative .
Another method involves the reduction of ethyl 4-oxocyclohexanecarboxylate using sodium borohydride in methanol, followed by hydrolysis to yield the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale esterification reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-hydroxy-4-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 4-oxocyclohexanecarboxylic acid.
Reduction: Formation of ethyl 1,4-dihydroxycyclohexane-1-carboxylate.
Substitution: Formation of various substituted cyclohexane derivatives.
Scientific Research Applications
Ethyl 1-hydroxy-4-oxocyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving cyclohexanone derivatives.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 1-hydroxy-4-oxocyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups on the cyclohexane ring allow it to participate in various chemical reactions, including hydrogen bonding and nucleophilic attacks. These interactions can influence the compound’s reactivity and its role in catalysis and synthesis .
Comparison with Similar Compounds
Ethyl 1-hydroxy-4-oxocyclohexane-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-oxocyclohexanecarboxylate: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Ethyl 4-hydroxycyclohexanecarboxylate: Lacks the ketone group, affecting its oxidation and reduction properties.
Cyclohexanecarboxylic acid derivatives: Varying functional groups on the cyclohexane ring can significantly alter their chemical behavior and applications.
Properties
Molecular Formula |
C9H14O4 |
---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
ethyl 1-hydroxy-4-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H14O4/c1-2-13-8(11)9(12)5-3-7(10)4-6-9/h12H,2-6H2,1H3 |
InChI Key |
VMLAVWSLURMLKY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCC(=O)CC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.